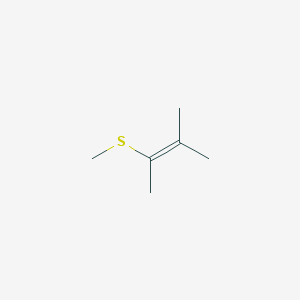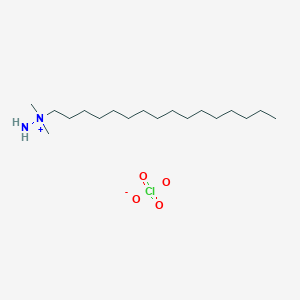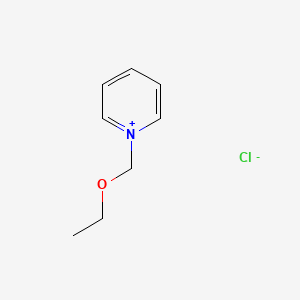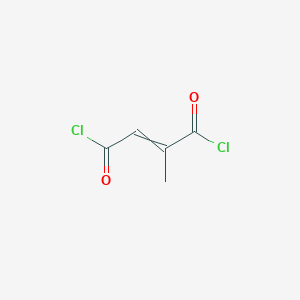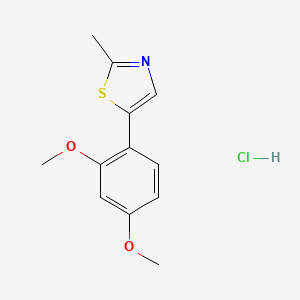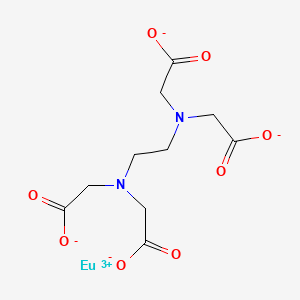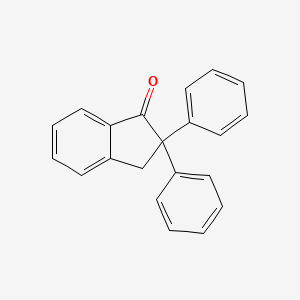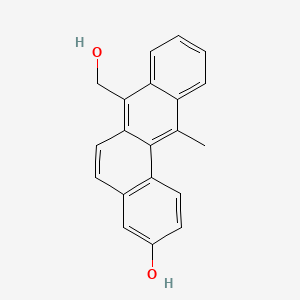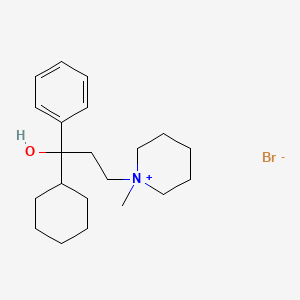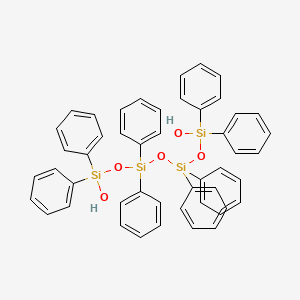
Octaphenyltetrasiloxane-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octaphenyltetrasiloxane-1,7-diol: is a chemical compound with the molecular formula C48H42O5Si4 and a molecular weight of 811.18608 g/mol . It is characterized by its unique structure, which includes eight phenyl groups attached to a tetrasiloxane backbone with two hydroxyl groups at the 1 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octaphenyltetrasiloxane-1,7-diol typically involves the reaction of phenyl-substituted silanes under controlled conditions. One common method includes the hydrolysis of phenyltrichlorosilane followed by condensation reactions to form the tetrasiloxane structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis and condensation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality . The use of automated systems and stringent quality control measures are essential to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Octaphenyltetrasiloxane-1,7-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions typically require controlled temperatures, solvents, and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield phenyl-substituted ketones, while substitution reactions can produce a variety of functionalized siloxanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, Octaphenyltetrasiloxane-1,7-diol is used as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research in biology and medicine explores the use of this compound in drug delivery systems and as a component in biomedical materials.
Industry: In industry, this compound is utilized in the production of high-performance polymers and coatings. Its thermal stability and resistance to chemical degradation are valuable properties for materials used in harsh environments .
Mécanisme D'action
The mechanism by which Octaphenyltetrasiloxane-1,7-diol exerts its effects involves interactions with molecular targets and pathways specific to its applications. For instance, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents . The pathways involved can include the modulation of membrane permeability and the stabilization of drug molecules within the delivery matrix .
Comparaison Avec Des Composés Similaires
Octaphenylcyclotetrasiloxane: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical processes.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A diol with different substituents, used in different applications such as adhesives and coatings.
Uniqueness: Octaphenyltetrasiloxane-1,7-diol’s uniqueness lies in its combination of phenyl groups and hydroxyl functionalities, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical modifications and applications .
Propriétés
Numéro CAS |
18840-65-8 |
|---|---|
Formule moléculaire |
C48H42O5Si4 |
Poids moléculaire |
811.2 g/mol |
Nom IUPAC |
hydroxy-[[[hydroxy(diphenyl)silyl]oxy-diphenylsilyl]oxy-diphenylsilyl]oxy-diphenylsilane |
InChI |
InChI=1S/C48H42O5Si4/c49-54(41-25-9-1-10-26-41,42-27-11-2-12-28-42)51-56(45-33-17-5-18-34-45,46-35-19-6-20-36-46)53-57(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40,49-50H |
Clé InChI |
ODCVZHDUAQFKHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



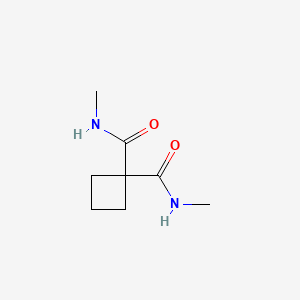
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
